molecular formula C15H15NOS B11736744 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one

1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one

Cat. No.: B11736744
M. Wt: 257.4 g/mol
InChI Key: WMGRWPDCBLGVJD-UHFFFAOYSA-N
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Description

1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of an amino group, a benzylsulfanyl group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-amino-5-(benzylsulfanyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. Common reagents used in this synthesis include acetic anhydride and catalysts such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and benzylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-amino-5-(benzylsulfanyl)benzamide
  • 1-[2-amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one
  • Indole derivatives

Comparison: 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one is unique due to the presence of both an amino group and a benzylsulfanyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

1-(2-amino-5-benzylsulfanylphenyl)ethanone

InChI

InChI=1S/C15H15NOS/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3

InChI Key

WMGRWPDCBLGVJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)SCC2=CC=CC=C2)N

Origin of Product

United States

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